molecular formula C17H19NO2 B268565 N-[2-(3-phenylpropoxy)phenyl]acetamide

N-[2-(3-phenylpropoxy)phenyl]acetamide

Cat. No.: B268565
M. Wt: 269.34 g/mol
InChI Key: RRPGIJNKFUQXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-Phenylpropoxy)phenyl]acetamide is an acetamide derivative characterized by a phenylpropoxy group at the 2-position of the phenyl ring. This structural motif confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the acetamide group.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-(3-phenylpropoxy)phenyl]acetamide

InChI

InChI=1S/C17H19NO2/c1-14(19)18-16-11-5-6-12-17(16)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,18,19)

InChI Key

RRPGIJNKFUQXNH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in B1) increase reactivity for further functionalization .
  • Halogenation (e.g., chlorine in ) enhances bioactivity but may reduce solubility .
  • Bulkier Substituents (e.g., piperidine in ) often decrease bioavailability due to steric hindrance .

Spectroscopic and Analytical Data

  • N-(3-Acetyl-2-thienyl)acetamides () : Exhibit distinct ¹H NMR signals for thiophene protons (δ 6.8–7.2 ppm) and acetyl groups (δ 2.1–2.3 ppm) .
  • Chlorinated Acetamides () : Show characteristic ¹³C NMR peaks for Cl-substituted carbons (~125–135 ppm) .
  • Nitro-Substituted Analogs (): IR spectra reveal strong NO₂ stretching vibrations (~1520 cm⁻¹) .

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